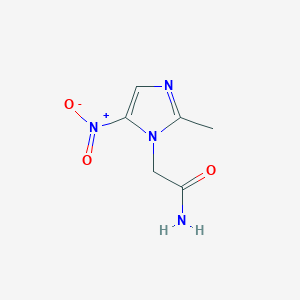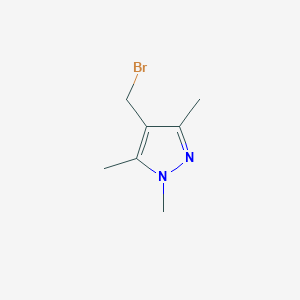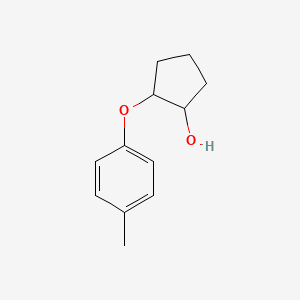
2-(4-Methylphenoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. This compound features a cyclopentane ring substituted with a hydroxyl group and a 4-methylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of 4-methylphenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Catalysts: To enhance reaction rates and yields
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group
Reduction: Further reduces the compound to form different alcohols
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Forms 2-(4-Methylphenoxy)cyclopentanone
Reduction: Forms various cyclopentanol derivatives
Substitution: Forms halogenated or other substituted cyclopentanes
Aplicaciones Científicas De Investigación
2-(4-Methylphenoxy)cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis
Biology: In studies of enzyme interactions and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites: Inhibiting or activating enzymes
Interacting with receptors: Altering signal transduction pathways
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenoxy)cyclopentanone
- 4-Methylphenol
- Cyclopentanone
Uniqueness
2-(4-Methylphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3 |
Clave InChI |
SAXJCPXPQBVTTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


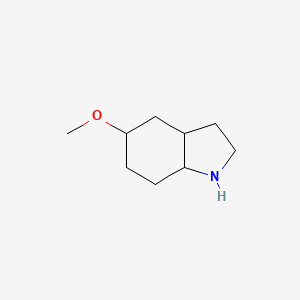
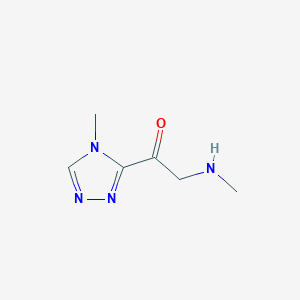

![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)

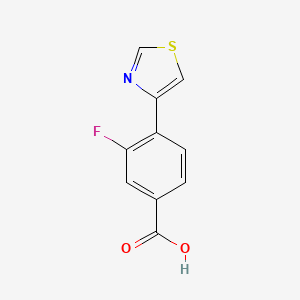
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
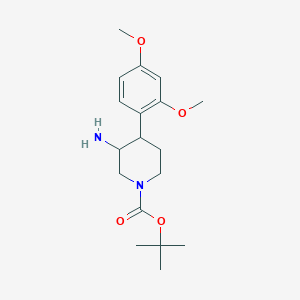
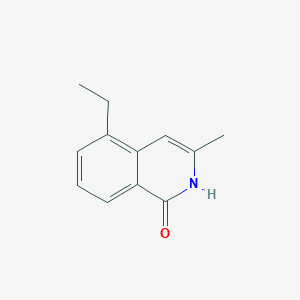


![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
